molecular formula C16H18ClNO3S B2680613 N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 2415462-34-7

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2680613
CAS No.: 2415462-34-7
M. Wt: 339.83
InChI Key: XLLOFJLFWHJZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. TAK-733 has been extensively studied for its potential as a cancer therapy.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting MEK, this compound can block this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have immunomodulatory effects, which may enhance its efficacy in combination with immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its specificity for the MEK enzyme. This allows researchers to study the effects of MEK inhibition in a controlled manner. However, this compound can be difficult to work with due to its low solubility in water and some organic solvents. It can also be expensive to synthesize and purchase.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. One area of interest is in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is in identifying biomarkers that can predict response to this compound, which could help guide patient selection. Finally, there is ongoing research on developing more potent and selective MEK inhibitors, which could lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been described in several publications. In general, it involves the reaction of 2,4-dimethyl-5-methoxybenzenesulfonyl chloride with 3-chloro-4-methyl aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer, including melanoma, colon cancer, and lung cancer. This compound has also been tested in combination with other cancer therapies, such as chemotherapy and immunotherapy, with promising results.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10-5-6-13(8-14(10)17)18-22(19,20)16-9-15(21-4)11(2)7-12(16)3/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLOFJLFWHJZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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